molecular formula C13H26N2O2 B1288541 tert-Butyl (1-isopropylpiperidin-4-yl)carbamate CAS No. 534595-37-4

tert-Butyl (1-isopropylpiperidin-4-yl)carbamate

Cat. No.: B1288541
CAS No.: 534595-37-4
M. Wt: 242.36 g/mol
InChI Key: SYXBLASQKPONBN-UHFFFAOYSA-N
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Description

tert-Butyl (1-isopropylpiperidin-4-yl)carbamate is an organic compound with the chemical formula C13H26N2O2. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is known for its stability and solubility in organic solvents such as ether, methanol, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tert-Butyl (1-isopropylpiperidin-4-yl)carbamate involves the reaction of isopropylpiperidine with tert-butyl chloroformate. The reaction typically takes place in an organic solvent such as benzene and requires heating to facilitate the reaction. The product is then purified through crystallization or extraction .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-isopropylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxides and other oxygen-containing derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (1-isopropylpiperidin-4-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the development of pharmaceuticals, including potential anticancer and neuroactive drugs.

    Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-methylpiperidin-4-yl)carbamate
  • tert-Butyl (1-ethylpiperidin-4-yl)carbamate
  • tert-Butyl (1-propylpiperidin-4-yl)carbamate

Uniqueness

tert-Butyl (1-isopropylpiperidin-4-yl)carbamate is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and solubility, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-(1-propan-2-ylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)15-8-6-11(7-9-15)14-12(16)17-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXBLASQKPONBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609859
Record name tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534595-37-4
Record name tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5.0 g Piperidin-4-yl-carbamic acid tert-butyl ester in 15 mL methanol, 7.34 mL acetone, 3.14 g Na(CN)BH3 and 0.3 mL acetic acid were added. After stirring for 16 h at room temperature the solvent was removed under reduced pressure and the residue was partitioned between 30 mL water and 30 mL ethyl acetate. The organic layer was washed with saturated Na2CO3 solution, water and then dried over Na2SO4. The solvent was removed under reduced pressure to give the product as a white solid. Yield: 4.8 g MS (ES+): m/e=243.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
Na(CN)BH3
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
7.34 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

t-Butyl-piperidin-4-ylcarbamate (3 g, 15 mmol) obtained in Preparation Example 2-ii was dissolved in methanol (30 ml) in a 100 ml vessel, and acetone (7.70 ml, 105 mmol) and acetic acid (0.45 ml, 7.5 mmol) were added thereto while stirring. To the resulting mixture, NaCNBH3 (1.88 mg, 30 mmol) was added dropwise in 4-divided portions and reacted for 18 hrs. After the completion of reaction, ice water was poured to the reaction product while stirring, and the resulting mixture was extracted with ethyl acetate. The organic layer was separated, washed with an aqueous sodium bicarbonate solution and brine in order, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue thus obtained was subjected to a silica gel column chromatography to obtain 2.644 g of the title compound as a white solid (yield 73.3%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
1.88 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
73.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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